molecular formula C15H14FNO B386335 N-(2,6-Dimethylphenyl)-4-fluorobenzamide CAS No. 117805-18-2

N-(2,6-Dimethylphenyl)-4-fluorobenzamide

Cat. No. B386335
Key on ui cas rn: 117805-18-2
M. Wt: 243.28g/mol
InChI Key: PPHAWSMBIZATSI-UHFFFAOYSA-N
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Patent
US09065061B2

Procedure details

First, 18.7 g of dimethylaniline, 15.6 g of triethylamine, and 150 mL of tetrahydrofuran (THF) were put in a 500 mL three-neck flask, and stirred to be mixed. This mixed solution was cooled in ice, and a mixed solution of 24.6 g of 4-fluorobenzoyl chloride and 50 mL of THF was dripped to be mixed. The temperature of the reaction solution was increased to room temperature, and the solution was stirred at room temperature for 2 hours to be reacted. After the reaction, this mixture was dissolved in chloroform, and washed with water and then a saturated aqueous solution of sodium hydrogen carbonate. After the washing, anhydride magnesium sulfate was added to the resulting organic layer for drying. After the drying, the mixture was subjected to gravity filtration, and the filtrate was concentrated to give a solid. This solid was washed with hexane, so that 38 g of N-(2,6-dimethylphenyl)-4-fluorobenzamide was prepared as a white solid with a yield of 100%. The synthetic scheme of Step 1 is shown by (a-14).
Quantity
18.7 g
Type
reactant
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
24.6 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CN(C)[C:3]1[CH:8]=[CH:7]C=[CH:5][CH:4]=1.C([N:12]([CH2:15][CH3:16])CC)C.O1CCC[CH2:18]1.[F:22][C:23]1[CH:31]=[CH:30][C:26]([C:27](Cl)=[O:28])=[CH:25][CH:24]=1>C(Cl)(Cl)Cl>[CH3:7][C:8]1[CH:3]=[CH:4][CH:5]=[C:16]([CH3:18])[C:15]=1[NH:12][C:27](=[O:28])[C:26]1[CH:30]=[CH:31][C:23]([F:22])=[CH:24][CH:25]=1

Inputs

Step One
Name
Quantity
18.7 g
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Name
Quantity
15.6 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
150 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
24.6 g
Type
reactant
Smiles
FC1=CC=C(C(=O)Cl)C=C1
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
to be mixed
TEMPERATURE
Type
TEMPERATURE
Details
This mixed solution was cooled in ice
ADDITION
Type
ADDITION
Details
to be mixed
STIRRING
Type
STIRRING
Details
the solution was stirred at room temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to be reacted
CUSTOM
Type
CUSTOM
Details
After the reaction
WASH
Type
WASH
Details
washed with water
ADDITION
Type
ADDITION
Details
After the washing, anhydride magnesium sulfate was added to the resulting organic layer
CUSTOM
Type
CUSTOM
Details
for drying
FILTRATION
Type
FILTRATION
Details
After the drying, the mixture was subjected to gravity filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give a solid
WASH
Type
WASH
Details
This solid was washed with hexane, so that 38 g of N-(2,6-dimethylphenyl)-4-fluorobenzamide
CUSTOM
Type
CUSTOM
Details
was prepared as a white solid with a yield of 100%

Outcomes

Product
Name
Type
Smiles
CC1=C(C(=CC=C1)C)NC(C1=CC=C(C=C1)F)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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